8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its significant biological and chemical properties. The quinoline scaffold is a privileged structure in medicinal chemistry, often found in various therapeutic agents due to its versatile biological activities .
Preparation Methods
The synthesis of 8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the iodination of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. One common method includes the reaction of 4-hydroxyquinoline-3-carboxylic acid ethyl ester with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve multi-step synthesis, including the protection and deprotection of functional groups to achieve the desired substitution pattern .
Chemical Reactions Analysis
8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction, altering the oxidation state of the nitrogen atom or the carbonyl group.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted quinoline derivatives .
Scientific Research Applications
8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Pharmaceutical Development: It serves as a lead compound in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacterial cells . Additionally, it may interact with cellular receptors involved in signal transduction pathways, thereby modulating various biological processes .
Comparison with Similar Compounds
8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar in structure but with the iodine atom at the 6-position.
6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Contains a bromine atom instead of iodine, affecting its reactivity and biological activity.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which significantly alters their chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
8-iodo-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJIHHQENNRCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619649 | |
Record name | 8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832717-34-7 | |
Record name | 8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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